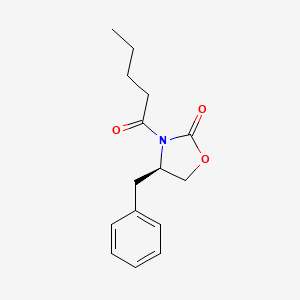
(R)-4-Benzyl-3-pentanoyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Benzyl-3-pentanoyloxazolidin-2-one is a chiral oxazolidinone derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, which is crucial for the production of enantiomerically pure compounds. Its unique structure, featuring a benzyl group and a pentanoyl side chain, contributes to its versatility and effectiveness in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Benzyl-3-pentanoyloxazolidin-2-one typically involves the reaction of ®-phenylglycinol with pentanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of ®-4-Benzyl-3-pentanoyloxazolidin-2-one may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound.
Chemical Reactions Analysis
Types of Reactions: ®-4-Benzyl-3-pentanoyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring into other cyclic structures.
Substitution: The benzyl and pentanoyl groups can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while reduction can produce amines or alcohols.
Scientific Research Applications
®-4-Benzyl-3-pentanoyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: The compound is utilized in the production of fine chemicals and specialty materials, where chiral purity is essential.
Mechanism of Action
The mechanism of action of ®-4-Benzyl-3-pentanoyloxazolidin-2-one primarily involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. This is achieved through the formation of diastereomeric intermediates, which can be selectively transformed into the desired enantiomers. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
(S)-4-Benzyl-3-pentanoyloxazolidin-2-one: The enantiomer of the compound, used in similar applications but with opposite stereochemistry.
4-Benzyl-3-phenyl-2-oxazolidinone: Another oxazolidinone derivative with a phenyl group instead of a pentanoyl group.
4-Benzyl-3-isopropyl-2-oxazolidinone: A derivative with an isopropyl group, used in different asymmetric synthesis reactions.
Uniqueness: ®-4-Benzyl-3-pentanoyloxazolidin-2-one is unique due to its specific chiral configuration and the presence of both benzyl and pentanoyl groups. These features contribute to its effectiveness as a chiral auxiliary and its versatility in various chemical reactions.
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
(4R)-4-benzyl-3-pentanoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H19NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3/t13-/m1/s1 |
InChI Key |
BQLGXGCFEVCOFV-CYBMUJFWSA-N |
Isomeric SMILES |
CCCCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |
Canonical SMILES |
CCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B13348683.png)
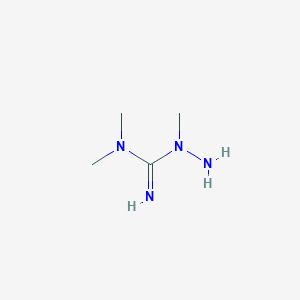



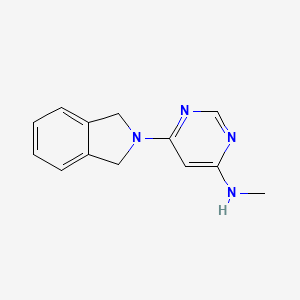
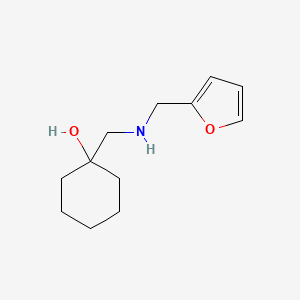
![tert-Butyl 6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13348731.png)
![4-{[(4-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13348739.png)
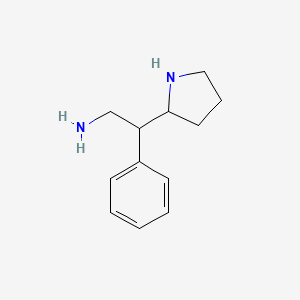
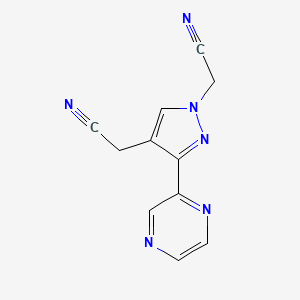
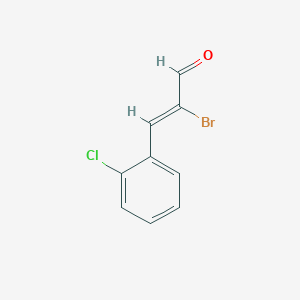
![Dimethyl 5-(N-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)isophthalate](/img/structure/B13348758.png)
